Product packaging for DL-serine hydrazide Hydrochloride(Cat. No.:CAS No. 25317-90-2)

DL-serine hydrazide Hydrochloride

Cat. No.: B1310253
CAS No.: 25317-90-2
M. Wt: 155.58 g/mol
InChI Key: JNWGUZKRVDKZBI-UHFFFAOYSA-N
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Description

Contextualizing DL-Serine Hydrazide Hydrochloride within Amino Acid Chemistry and Derivatives

Amino acids are the fundamental building blocks of proteins and are characterized by the presence of both an amino group and a carboxylic acid group. wikipedia.org DL-Serine, the parent compound of this compound, is an alpha-amino acid distinguished by a hydroxymethyl side chain. wikipedia.orgnih.gov The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. capes.gov.br

This compound is a derivative of DL-serine where the carboxylic acid group has been converted into a hydrazide (-CONHNH₂). evitachem.com This modification fundamentally changes the chemical nature of the molecule, transforming it from a simple amino acid into a bifunctional reagent. It retains the amino and hydroxyl groups of serine while introducing the nucleophilic and reactive hydrazide moiety. This places it within a broad class of amino acid derivatives, which are extensively studied for their roles in metabolic processes, as neurotransmitters, and as synthons in organic chemistry. ontosight.aiwikipedia.org The conversion to its hydrochloride salt (·HCl) is a common practice to improve the stability and solubility of the compound in aqueous media, which is advantageous for its use in various biochemical and synthetic applications. ontosight.ai

Significance of Hydrazide Functionality in Biochemical and Medicinal Chemistry Research

The hydrazide functional group (R-CO-NHNH₂) is of immense importance in organic and medicinal chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. mdpi.comnih.gov Hydrazides are valuable intermediates and synthons for creating diverse heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles, many of which possess significant pharmacological properties. mdpi.commdpi.com

In medicinal chemistry, the hydrazide moiety is a key component in numerous therapeutic agents. researchgate.net Compounds containing this functional group have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant drugs. mdpi.commdpi.comontosight.ai The reactivity of the hydrazide group allows it to act as a nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones (-NHN=CH-). evitachem.comontosight.ai This reactivity is fundamental to its role as a building block in drug synthesis and the creation of bioactive molecules. evitachem.com The ability of hydrazides and their derivatives to form stable complexes with metal ions can also influence their biological properties. ontosight.ai The scientific community continues to explore hydrazides as an attractive functional group for discovering novel compounds to address challenges like drug resistance and toxicity. mdpi.comnih.gov

Historical Overview of this compound in Scientific Literature

The scientific history of this compound is intrinsically linked to the development of the pharmaceutical drug benserazide (B1668006). Research literature primarily identifies it as a crucial intermediate or as an impurity in the synthesis of benserazide hydrochloride. chemicalbook.comlgcstandards.com

The synthesis of this compound typically begins with the amino acid DL-serine. A common synthetic route involves an initial esterification step, where DL-serine is reacted with an alcohol in the presence of an acid catalyst (like thionyl chloride) to form the corresponding serine methyl ester. evitachem.comgoogle.com This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). evitachem.comgoogle.com In this step, known as hydrazination or hydrazinolysis, the hydrazine displaces the alcohol portion of the ester to form the serine hydrazide. evitachem.com The final step involves adjusting the pH with hydrochloric acid to precipitate and purify the desired this compound product. google.com

Detailed research findings on its synthesis highlight specific reaction conditions, such as controlling the temperature during the addition of reagents and optimizing the pH for crystallization to maximize yield and purity. google.com For instance, patents describing the synthesis of benserazide intermediates detail dripping the serine methyl ester into hydrazine hydrate at temperatures between 20-30°C, followed by pH adjustment to 4.0-5.0 to facilitate crystallization. google.com The compound is recognized in pharmacopeial standards, such as the European Pharmacopoeia (EP), as "Benserazide EP Impurity A," underscoring its relevance in the quality control of the final drug product. chemicalbook.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 55819-71-1 scbt.comsrlchem.com
Molecular Formula C₃H₉N₃O₂·HCl scbt.comsrlchem.com
Molecular Weight 155.58 g/mol scbt.com
Appearance White crystalline powder fengchengroup.com
Melting Point >183°C (decomposes) chemicalbook.com
Solubility Highly soluble in water fengchengroup.com
IUPAC Name 2-amino-3-hydroxypropanohydrazide hydrochloride sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClN3O2 B1310253 DL-serine hydrazide Hydrochloride CAS No. 25317-90-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxypropanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGUZKRVDKZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971222
Record name 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1)
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55819-71-1, 25317-90-2
Record name Serine, hydrazide, hydrochloride (1:1)
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Record name Serine, hydrazide, hydrochloride
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Record name DL-Serinohydrazide hydrochloride
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Record name DL-Serine hydrazide hydrochloride
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Record name 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1)
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Record name DL-serinohydrazide monohydrochloride
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Record name DL-serinohydrazide hydrochloride
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Record name DL-SERINE HYDRAZIDE HYDROCHLORIDE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for DL-Serine Hydrazide Hydrochloride

The primary and most documented method for synthesizing this compound involves a two-step process starting from the amino acid DL-serine.

The synthesis begins with the esterification of DL-serine. google.comscispace.com In this step, DL-serine is treated with thionyl chloride in methanol. The thionyl chloride serves as a reagent to facilitate the formation of the methyl ester, resulting in methyl-DL-serine hydrochloride. google.compatsnap.com This initial reaction is typically carried out by adding thionyl chloride dropwise to a cooled solution of DL-serine in methanol, with the temperature maintained below 20°C during addition, followed by a period of heating to ensure the reaction goes to completion. patsnap.com

The second step is hydrazinolysis, where the newly formed serine methyl ester is reacted with hydrazine (B178648) hydrate (B1144303). google.com The ester is added to hydrazine hydrate, leading to the displacement of the methoxy group to form the serine hydrazide. google.comscispace.com The final product, this compound, is then typically precipitated and purified by adjusting the pH of the solution with hydrochloric acid. google.com

Significant efforts have been made to optimize the reaction conditions to improve both the yield and purity of the final product while reducing costs and environmental impact. google.com One key optimization involves the hydrazinolysis step. Instead of using a large excess of hydrazine hydrate, which complicates purification, newer methods have focused on reducing its consumption. google.com

After the reaction between the serine methyl ester and hydrazine hydrate is complete, the process is streamlined by directly adjusting the pH for crystallization without a concentration step. google.com The pH is typically adjusted to a range of 4.0-5.0 using concentrated hydrochloric acid to induce crystallization. google.com Temperature control during this stage is also critical; for instance, dripping the serine methyl ester into hydrazine hydrate at a controlled temperature (e.g., 20-30°C) and then cooling to 10-15°C for crystallization has been shown to be effective. google.com These modifications have reportedly increased the product yield by over 20% and reduced the reaction period by nearly half compared to older techniques. google.com

Table 1: Optimized Reaction Parameters for DL-Serine Hydrazide Synthesis

Parameter Condition Purpose Source
Esterification Temperature Control below 20°C during SOCl₂ addition, then heat to 80°C Ensure safe reaction and completion patsnap.com
Hydrazinolysis Temperature 20-30°C during ester addition Control reaction rate google.com
Crystallization pH 4.0 - 5.0 (adjusted with HCl) Induce precipitation of the hydrochloride salt google.com
Crystallization Temperature 10-15°C Maximize crystal formation and yield google.com

| Reagent Stoichiometry | Reduced excess of hydrazine hydrate | Lower cost and simplify purification | google.com |

Derivatization Reactions of this compound

The hydrazide functional group in this compound is a reactive moiety that allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

The hydrazide group is strongly nucleophilic and readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reactivity is fundamental to its use in synthesizing more complex molecules. A prominent example is its reaction with 2,3,4-trihydroxybenzaldehyde. google.comscispace.com This reaction serves as a crucial step in the synthesis of benserazide (B1668006), a pharmaceutical agent. chemicalbook.com

The condensation reaction between DL-serine hydrazide and a carbonyl compound results in the formation of a hydrazone, which contains the characteristic -NHN=CH- linkage. In a specific synthetic pathway, serine hydrazide is reacted with 2,3,4-trihydroxybenzaldehyde in a methanol system to produce N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone. google.comscispace.com This transformation highlights the utility of this compound as an intermediate for creating elaborate molecular architectures.

Table 2: Example of a Derivatization Reaction

Reactant 1 Reactant 2 Solvent Product Source

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not extensively detailed in the reviewed literature, the principles of green chemistry offer a framework for future improvements. Research into the synthesis of other hydrazide derivatives has demonstrated the potential for more environmentally benign approaches. mdpi.com

For instance, the use of organocatalysts like L-proline in conjunction with solvent-free or grinding techniques has been successful in the synthesis of other hydrazones. mdpi.com Such methods offer advantages like mild reaction conditions, reusability of the catalyst, high purity of products, and shorter reaction times. mdpi.com Adapting these principles, such as exploring catalytic methods to replace stoichiometric reagents like thionyl chloride or developing solvent systems with lower environmental impact, could represent a future direction for a greener synthesis of this compound. The optimization efforts to reduce excess hydrazine hydrate already align with the green chemistry principle of atom economy. google.com

Stereochemical Considerations in Synthesis and Reactions

The stereochemistry of this compound is a critical aspect of its synthesis and subsequent chemical transformations. The "DL" designation signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This section explores the distinction between this racemic form and its enantiopure counterparts, as well as potential strategies for obtaining stereochemically pure forms.

The synthesis of this compound typically commences from the racemic amino acid, DL-serine. A common synthetic pathway involves the esterification of DL-serine, followed by hydrazinolysis of the resulting serine methyl ester. This process yields the racemic hydrazide.

The physical and chemical properties of a racemic mixture can differ significantly from those of its constituent enantiomers. While direct comparative studies on the physical properties of DL-serine hydrazide versus its enantiopure forms (L-serine hydrazide and D-serine hydrazide) are not extensively detailed in the available literature, valuable insights can be drawn from the well-documented differences between DL-serine and its pure enantiomers, L-serine and D-serine.

Research has shown that pure D- and L-serine are approximately eight times more soluble than their racemic mixture, DL-serine. This difference in solubility is attributed to the distinct crystal structures and intermolecular hydrogen bonding patterns. In the crystals of pure enantiomers, the hydrogen bonds are considered weaker than the new type of hydrogen bond that forms between the D- and L-enantiomers in the crystal lattice of the racemic compound. This stronger intermolecular interaction in the racemic crystal makes it more stable and less soluble. It is plausible that similar differences in solubility and crystal packing exist between DL-serine hydrazide and its enantiopure derivatives.

The table below summarizes the known differences in the physical properties of DL-serine and L-serine, which can serve as a predictive model for the expected differences in their hydrazide derivatives.

PropertyDL-Serine (Racemic)L-Serine (Enantiopure)
Solubility in water at 20°C Lower (approx. 50 mg/mL)Higher (approx. 420 mg/mL)
Crystal Structure PrismaticPlatelets
Intermolecular Hydrogen Bonds Stronger, between D- and L-enantiomersWeaker, between like enantiomers
Melting Point Higher (240°C)Lower (222°C)

This table presents data for the parent amino acid, serine, as a basis for understanding the potential differences in the properties of its hydrazide derivatives.

In terms of reactivity, while the fundamental chemical reactions of the amino, hydroxyl, and hydrazide functional groups are expected to be the same for both the racemic and enantiopure forms, their interactions with other chiral molecules will differ. Enantiopure serine hydrazide derivatives would be crucial in stereospecific chemical transformations, where the three-dimensional arrangement of atoms is critical for the reaction outcome.

Currently, there is a lack of specific, documented enantioselective synthetic strategies that directly produce either D- or L-serine hydrazide hydrochloride. The predominant synthetic routes described in the literature focus on the preparation of the racemic mixture, this compound, often as an intermediate in the synthesis of other compounds like Benserazide.

However, enantiopure serine hydrazide can be obtained through a stereospecific synthesis starting from an enantiopure form of serine. Patent literature suggests that the optical configuration of the starting amino acid is retained during the process of forming the hydrazide. Therefore, commencing the synthesis with L-serine or D-serine would be expected to yield L-serine hydrazide or D-serine hydrazide, respectively, with the stereochemical integrity preserved.

Furthermore, the resolution of the starting material, DL-serine, is a well-documented process. Classical resolution via the formation of diastereomeric salts with a resolving agent like 2,3-dibenzoyl-D-tartaric acid has been successfully applied to separate the enantiomers of DL-serine. The resulting enantiopure L-serine or D-serine can then be used in the stereospecific synthesis to produce the desired enantiomer of serine hydrazide hydrochloride.

The potential for racemization of the serine stereocenter during the synthesis of the hydrazide is a consideration. Studies on serine residues in peptides have shown that they can be prone to racemization under certain conditions. However, the conversion of a serine ester to a hydrazide via hydrazinolysis is generally considered to be a process that proceeds with retention of the stereochemical configuration.

Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level identification of DL-serine hydrazide hydrochloride. By interacting with electromagnetic radiation, the molecule reveals a unique fingerprint, allowing for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. While comprehensive spectral data is not widely published in peer-reviewed literature, the expected resonances can be predicted based on the compound's structure, which consists of a three-carbon backbone derived from serine.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments. The methine proton (CH) adjacent to the amino group, the diastereotopic methylene protons (CH₂) of the hydroxymethyl group, and the exchangeable protons of the amine (NH₂), hydrazide (NHNH₂), and hydroxyl (OH) groups would all produce characteristic resonances. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. Three distinct signals would be anticipated: one for the carbonyl carbon of the hydrazide group (C=O), one for the alpha-carbon bonded to the amino group (CH), and one for the beta-carbon of the hydroxymethyl group (CH₂OH). The chemical shifts of these signals are indicative of their electronic environments, confirming the carbon skeleton of the molecule.

Interactive Table: Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (ppm)AssignmentNotes
¹H~3.5 - 4.0CH₂ (Hydroxymethyl)Expected to be a multiplet due to diastereotopicity and coupling to the CH proton.
¹H~3.8 - 4.2CH (Alpha-carbon)Expected to be a multiplet, coupled to the CH₂ protons.
¹HBroad, variableNH₂, OH, NHNH₂Exchangeable protons, often appear as broad singlets; chemical shift is solvent and concentration dependent.
¹³C~55 - 65CH (Alpha-carbon)Typical range for an alpha-carbon in an amino acid derivative.
¹³C~60 - 70CH₂ (Hydroxymethyl)Typical range for a carbon in a primary alcohol.
¹³C~165 - 175C=O (Hydrazide)Characteristic chemical shift for a carbonyl carbon in an amide or related functional group.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary, as some molecular vibrations are more active in IR and others are more active in Raman.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would display characteristic absorption bands corresponding to specific bond vibrations. Key expected peaks include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H Stretching: One or more sharp to broad peaks in the 3100-3500 cm⁻¹ range, arising from the primary amine and hydrazide groups.

C-H Stretching: Signals just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹ is a definitive marker for the carbonyl group in the hydrazide moiety.

N-H Bending: Peaks in the 1550-1650 cm⁻¹ region.

C-O Stretching: An absorption band in the 1000-1260 cm⁻¹ range from the C-OH bond.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

The nominal molecular weight of the free base is approximately 119.12 g/mol , and the hydrochloride salt is 155.58 g/mol pharmaffiliates.comnih.gov. In a typical electrospray ionization (ESI) mass spectrum under positive ion mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the free base plus a proton, approximately 120.1. The calculated exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) is 120.0773, which can be confirmed using high-resolution mass spectrometry (HRMS).

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation to produce daughter ions. While a published spectrum for this compound is not available, fragmentation can be predicted to occur via characteristic pathways for amino acid derivatives. Common neutral losses would include water (H₂O) from the hydroxymethyl group, ammonia (NH₃) from the primary amine, and carbon monoxide (CO) following the loss of water. These fragmentation patterns provide definitive structural confirmation.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purity assessment and quantitative analysis of this compound, separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing this compound, particularly in its role as "Benserazide Impurity A" in pharmaceutical quality control. Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose.

Research has detailed specific HPLC methods for the detection and quantification of this impurity in drug preparations. These methods demonstrate good separation from the active pharmaceutical ingredient and other related substances google.com. The use of a C18 column with a gradient elution involving a buffered aqueous mobile phase and an organic modifier like methanol is common. Detection is often performed using a UV detector at a low wavelength, such as 210 nm, where the hydrazide functional group absorbs light google.com.

Interactive Table: Example HPLC Method for this compound (Benserazide Impurity A) Analysis google.com
ParameterCondition
Chromatographic ColumnTrifunctional C18 alkyl bonded silica gel
Column Temperature30°C
Mobile Phase AAqueous solution of sodium heptanesulfonate and potassium dihydrogen phosphate, pH adjusted to 2.0-7.0
Mobile Phase BMethanol
Elution ModeGradient Elution
Flow Rate1.0 mL/min
Detection Wavelength210 nm

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound and related impurities, UPLC provides enhanced separation efficiency, which is crucial for resolving closely eluting compounds. A UPLC-MS method has been described for the identification of benserazide (B1668006) impurities, demonstrating the power of this technique ingentaconnect.com. The method utilizes a sub-2 µm particle column and a fast gradient to achieve rapid and sensitive analysis ingentaconnect.com. This level of performance is highly advantageous for in-process controls during synthesis and for the final quality assessment of pharmaceutical products.

Interactive Table: Example UPLC-MS Method for Benserazide Impurity Analysis ingentaconnect.com
ParameterCondition
Chromatographic ColumnBEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile PhaseTrifluoroacetic acid-methanol-water (1:20:1000)
Flow Rate0.5 mL/min
DetectorMass Spectrometer (ESI, positive ion mode)
Ion Source Temperature120°C
Capillary Voltage3.0 kV

Chiral Chromatography for Enantiomeric Separation and Quantification

As this compound is a racemic mixture, separating and quantifying its individual enantiomers (D- and L-serine hydrazide hydrochloride) is critical, particularly when it is used in stereospecific synthesis or as a pharmaceutical intermediate. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. veeprho.comheraldopenaccess.us The separation can be achieved through two primary strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is passed through an HPLC column containing a chiral selector. chromatographyonline.com The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. For amino acid derivatives like serine, common CSPs include crown ethers, macrocyclic glycopeptides (e.g., teicoplanin-based), and polysaccharide-based phases. chromatographyonline.comchromatographyonline.com The choice of CSP and mobile phase composition is critical for achieving optimal resolution between the enantiomers.

Indirect Separation via Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (typically a reversed-phase C18 column). nih.gov After separation, the quantity of each diastereomer corresponds to the quantity of the original enantiomer in the mixture.

The quantification of each enantiomer is typically performed using a UV or mass spectrometry (MS) detector. Method validation ensures linearity, accuracy, and precision, with detection limits often reaching the picomole level, which is essential for controlling chiral impurities. heraldopenaccess.us

Table 1: Common Approaches for Chiral Separation of Amino Acid Derivatives

Separation Strategy Technique Principle Typical Application
Direct Method Chiral HPLC with Chiral Stationary Phase (CSP) Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. Quantification of enantiomeric excess (e.e.) and determination of optical purity.

| Indirect Method | HPLC with Chiral Derivatizing Agent | Conversion of enantiomers into diastereomers, which are then separated on a standard achiral column. | Analysis when direct methods are not available or to enhance detection sensitivity. |

X-Ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable, non-destructive technique for investigating the solid-state structure of crystalline materials like this compound.

Single Crystal X-Ray Diffraction (SCXRD) provides the most definitive and detailed information about the three-dimensional arrangement of atoms within a crystal. By measuring the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine:

Molecular Structure: The precise connectivity of atoms, including bond lengths and bond angles.

Stereochemistry: The absolute configuration of the chiral center if a pure enantiomer is crystallized.

Crystal Packing: The arrangement of molecules within the crystal lattice and details of intermolecular interactions, such as hydrogen bonding.

Unit Cell Parameters: The dimensions of the fundamental repeating unit of the crystal.

This technique provides unambiguous structural elucidation, which is foundational for understanding the compound's chemical and physical properties.

Powder X-Ray Diffraction (PXRD) is a key technique used to analyze the crystalline form of a bulk powder sample. americanpharmaceuticalreview.com Since many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs, PXRD is essential for their identification and control. rigaku.com Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point.

In the context of this compound, PXRD is used to:

Identify the Crystalline Form: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

Detect Polymorphism: By comparing the PXRD patterns of different batches, researchers can identify if different polymorphs are present.

Assess Purity: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from other crystalline substances confirms phase purity.

Monitor Stability: PXRD can be used to detect changes in the crystalline form of the material under various stress conditions like heat or humidity.

Other Analytical Techniques

The presence of water can significantly affect the stability, reactivity, and handling of a chemical compound. Karl Fischer (KF) titration is the gold-standard method for the precise determination of water content in solids. The technique is based on a stoichiometric reaction between iodine and water. It is highly specific to water and is not affected by other volatile components. Both volumetric and coulometric KF titration methods can be employed, with the coulometric method being particularly sensitive for samples with very low water content. This analysis is a standard quality control parameter for pharmaceutical ingredients and intermediates.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal properties and stability of a compound.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its decomposition temperature. Studies indicate that the compound undergoes thermal decomposition at temperatures above 183-200°C. chemicalbook.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. This information is valuable for identifying polymorphs, which often exhibit different melting points and transition temperatures. rigaku.com

Table 2: Thermal Properties of this compound

Analytical Technique Parameter Measured Observation Source(s)
Thermogravimetric Analysis (TGA) Thermal Stability Decomposition observed above 200°C.

| Melting Point Analysis | Melting/Decomposition | Melts with decomposition at >183°C. | chemicalbook.com |

Table of Mentioned Compounds

Compound Name
This compound
D-serine hydrazide hydrochloride
L-serine hydrazide hydrochloride
Benserazide
DL-serine

Q & A

Q. What are the established synthetic routes for DL-serine hydrazide hydrochloride, and what are their key methodological considerations?

this compound (benserazide hydrochloride) is synthesized via:

  • Vilsmeier Reaction : Combines pyrogallol, dimethylformamide, DL-serine, and hydrazine. Critical parameters include reaction temperature (optimized at 80–100°C) and stoichiometric control to avoid byproducts like trihydroxybenzylidene derivatives .
  • Multi-Step Condensation : Chlorophenylhydrazine hydrochloride is reacted with ethyl acetoacetate and hydrazine hydrate in ethanol, followed by reflux with ammonium acetate to form hydrazide derivatives .
  • Hydrazide-Mediated Peptide Synthesis : Used in peptide chain assembly, where hydrazide derivatives enable selective amide bond formation. Requires precise pH control (6.5–7.5) to avoid premature deprotection .

Key Considerations :

  • Purity monitoring via HPLC (C18 columns, 0.1% TFA in water/acetonitrile gradients) to detect impurities like DL-serine hydrazide (CAS 64616-76-8) and trihydroxybenzylidene derivatives .
  • Storage at 2–8°C to prevent degradation .

Q. How is this compound characterized analytically, and what parameters are critical for quality control?

  • HPLC/LC-MS : Quantifies purity (>98% for pharmacopeial standards) and identifies impurities (e.g., unreacted DL-serine or hydrazine byproducts) .
  • NMR Spectroscopy : Confirms structural integrity, with characteristic peaks for the trihydroxybenzyl group (δ 6.5–7.2 ppm) and hydrazide NH (δ 8.1–8.3 ppm) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition observed above 200°C .
  • Safety Profiling : LD50 values (5 g/kg in mice, 5300 mg/kg in rats) inform toxicological thresholds .

Q. What is the pharmacological role of this compound in Parkinson’s disease research?

As a peripheral DOPA decarboxylase inhibitor , it prevents systemic metabolism of L-DOPA, enhancing its central bioavailability. Key applications:

  • Rodent Models : Administered at 10–15 mg/kg (i.p.) with L-DOPA (6–25 mg/kg) to induce/persist dyskinesia in 6-OHDA-lesioned rats .
  • Behavioral Assessments : Reduces axial/limb dyskinesia (ALO AIMs scores) while maintaining L-DOPA efficacy in motor tests (e.g., forepaw adjusting steps) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : 2–8°C in airtight containers to prevent hygroscopic degradation .
  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure (linked to irritancy) .
  • Waste Disposal : Incineration or approved chemical waste facilities due to potential carcinogenicity (California Prop 65 listed) .

Advanced Research Questions

Q. How do experimental design variations (e.g., dosing regimens or animal models) impact outcomes in Parkinson’s studies using this compound?

  • Dose-Dependent Effects :
Dose (mg/kg)L-DOPA EfficacyDyskinesia SeverityReference
10HighModerate
15HighSevere
Higher benserazide doses correlate with increased dyskinesia due to prolonged central L-DOPA exposure .
  • Model-Specific Responses :
  • 6-OHDA-lesioned rats show robust dyskinesia, while MPTP primate models require adjusted dosing (5–10 mg/kg) .

Q. How can researchers resolve contradictions in data related to serotonin modulation by this compound?

  • Conflicting Observations :
  • Some studies report serotonin reduction (HPLC-EC data) after chronic L-DOPA/benserazide .
  • Others show no direct serotonergic interaction (5-HT1B receptor assays) .
    • Methodological Adjustments :
  • Use region-specific microdialysis (striatum vs. raphe nuclei) to isolate serotonin dynamics .
  • Pair with selective 5-HT transporter inhibitors (e.g., citalopram) to clarify indirect effects .

Q. What novel applications exist for this compound beyond Parkinson’s disease?

  • Alzheimer’s Disease : Combined with L-DOPS (noradrenaline precursor) to reduce Aβ plaques in transgenic mice (40% reduction at 20 mg/kg) .
  • Antimicrobial Research : Hydrazide derivatives show activity against E. coli in evolutionary resistance studies (MIC ~50 µg/mL) .

Q. What advanced structural modifications of this compound could enhance its therapeutic profile?

  • Triazole Derivatives : Synthesized via Cu-catalyzed azide-alkyne cycloaddition to improve blood-brain barrier penetration .
  • Peptide Conjugates : Hydrazide linkage to neuroprotective peptides (e.g., GDNF analogs) for targeted delivery .

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